molecular formula C13H14N2O2 B12217205 N,N'-(phenylmethanediyl)bisprop-2-enamide CAS No. 6362-83-0

N,N'-(phenylmethanediyl)bisprop-2-enamide

Cat. No.: B12217205
CAS No.: 6362-83-0
M. Wt: 230.26 g/mol
InChI Key: IZMLACJTYRPMBG-UHFFFAOYSA-N
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Description

N,N’-(phenylmethanediyl)bisprop-2-enamide is an organic compound with the formula C10H10N2O2. It is a colorless solid that is used as a crosslinking agent in various polymerization processes. This compound is known for its ability to form highly crosslinked gels, which are useful in a variety of applications, including adhesives, paints, and superabsorbents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(phenylmethanediyl)bisprop-2-enamide can be synthesized through the reaction of acrylamide with an aqueous solution of formaldehyde in the presence of copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acid to give N,N’-(phenylmethanediyl)bisprop-2-enamide . Another method involves using acrylamide and paraformaldehyde in 1,2-dichloroethane, which upon heating, forms a clear solution from which the compound crystallizes .

Industrial Production Methods

In industrial settings, the production of N,N’-(phenylmethanediyl)bisprop-2-enamide typically involves the use of acrylonitrile and formaldehyde in aqueous media. The crude product is then purified by recrystallization using acetone/water .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which N,N’-(phenylmethanediyl)bisprop-2-enamide exerts its effects involves its ability to form crosslinked networks. The compound’s vinyl groups react with various nucleophiles, leading to the formation of stable, crosslinked structures. These networks can trap other molecules, making the compound useful in applications such as drug delivery and enhanced oil recovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(phenylmethanediyl)bisprop-2-enamide is unique due to its specific reactivity with nucleophiles and its ability to form highly crosslinked gels. This makes it particularly useful in applications requiring stable, crosslinked networks, such as in adhesives, paints, and enhanced oil recovery .

Properties

CAS No.

6362-83-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[phenyl-(prop-2-enoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)14-13(15-12(17)4-2)10-8-6-5-7-9-10/h3-9,13H,1-2H2,(H,14,16)(H,15,17)

InChI Key

IZMLACJTYRPMBG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)NC(=O)C=C

Origin of Product

United States

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